NSC745885 Demonstrates Comparable Anti-Tumor Efficacy with Superior In Vivo Safety vs. Doxorubicin in Oral Cancer Xenograft Model
In a head-to-head comparison in a SAS oral squamous cell carcinoma xenograft mouse model, NSC745885 exhibited comparable anti-tumor efficacy to doxorubicin while demonstrating significantly improved safety. At the same dose (2 mg/kg/day i.p. for 10 days), 50% of doxorubicin-treated mice were dead by day 11, whereas 100% of NSC745885-treated mice survived [1]. Tumor weight measurements showed no significant difference between the two treatment groups (n=9) [1].
| Evidence Dimension | In vivo survival (safety) and tumor growth inhibition (efficacy) |
|---|---|
| Target Compound Data | 100% survival at day 11; tumor weight not significantly different from doxorubicin (n=9) |
| Comparator Or Baseline | Doxorubicin: 50% survival at day 11 |
| Quantified Difference | 50 percentage-point absolute improvement in survival; comparable tumor growth inhibition |
| Conditions | NOD/SCID mice bearing SAS oral cancer xenografts; 2 mg/kg/day i.p. × 10 days; tumor weights measured at day 11 |
Why This Matters
This evidence directly supports the selection of NSC745885 over doxorubicin for in vivo studies where minimizing systemic toxicity and treatment-related mortality is critical, without compromising anti-tumor efficacy.
- [1] Chen YW, Huang HS, Shieh YS, Ma KH, Huang SH, Lee SY, et al. A Novel Compound NSC745885 Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo. PLoS One. 2014;9(8):e104703. View Source
